1(2H)-Anthracenone, 3,4-dihydro-3,8,9-trihydroxy-6-methoxy-3-methyl- 1(2H)-Anthracenone, 3,4-dihydro-3,8,9-trihydroxy-6-methoxy-3-methyl- 1(2H)-Anthracenone, 3,4-dihydro-3,8,9-trihydroxy-6-methoxy-3-methyl- is a natural product found in Senna didymobotrya, Dermocybe, and Senna septemtrionalis with data available.
Brand Name: Vulcanchem
CAS No.: 93798-36-8
VCID: VC18687413
InChI: InChI=1S/C16H16O5/c1-16(20)6-9-3-8-4-10(21-2)5-11(17)13(8)15(19)14(9)12(18)7-16/h3-5,17,19-20H,6-7H2,1-2H3
SMILES:
Molecular Formula: C16H16O5
Molecular Weight: 288.29 g/mol

1(2H)-Anthracenone, 3,4-dihydro-3,8,9-trihydroxy-6-methoxy-3-methyl-

CAS No.: 93798-36-8

Cat. No.: VC18687413

Molecular Formula: C16H16O5

Molecular Weight: 288.29 g/mol

* For research use only. Not for human or veterinary use.

1(2H)-Anthracenone, 3,4-dihydro-3,8,9-trihydroxy-6-methoxy-3-methyl- - 93798-36-8

Specification

CAS No. 93798-36-8
Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
IUPAC Name 3,8,9-trihydroxy-6-methoxy-3-methyl-2,4-dihydroanthracen-1-one
Standard InChI InChI=1S/C16H16O5/c1-16(20)6-9-3-8-4-10(21-2)5-11(17)13(8)15(19)14(9)12(18)7-16/h3-5,17,19-20H,6-7H2,1-2H3
Standard InChI Key BFMIUBHJKFRWIV-UHFFFAOYSA-N
Canonical SMILES CC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)O)OC)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

The compound has a molecular formula of C16H16O5\text{C}_{16}\text{H}_{16}\text{O}_5 and a molecular weight of 288.29 g/mol . Its IUPAC name, 3,8,9-trihydroxy-6-methoxy-3-methyl-2,4-dihydroanthracen-1-one, reflects the presence of hydroxyl, methoxy, and methyl substituents on a partially hydrogenated anthracenone skeleton . The (3R)-stereochemical configuration has been confirmed via spectroscopic analysis, distinguishing it from other diastereomers .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC16H16O5\text{C}_{16}\text{H}_{16}\text{O}_5PubChem
Molecular Weight288.29 g/molPubChem
SMILESCC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)O)OC)OChemSpider
InChIKeyBFMIUBHJKFRWIV-UHFFFAOYSA-NPubChem

Structural Analysis

The compound features a 1(2H)-anthracenone core with a 3,4-dihydro moiety, reducing aromaticity in the central ring. Key functional groups include:

  • Three hydroxyl groups at positions 3, 8, and 9, contributing to hydrogen-bonding capacity .

  • A methoxy group at position 6, enhancing lipid solubility .

  • A methyl group at position 3, inducing steric effects that influence conformational stability .

X-ray crystallography of analogous anthracenones reveals planar aromatic systems with substituents adopting equatorial orientations to minimize steric strain . The (3R) configuration ensures optimal spatial arrangement for enzyme interactions in biosynthetic pathways .

Natural Occurrence and Biosynthesis

Plant Sources

Torosachrysone has been isolated from:

  • Senna didymobotrya (Fabaceae): A medicinal plant used in traditional African remedies for gastrointestinal disorders .

  • Senna septemtrionalis: Known for its laxative anthraquinones, with torosachrysone occurring as a minor metabolite .

Fungal Sources

In Talaromyces sp. F08Z-0631, torosachrysone serves as a precursor in the biosynthesis of physcion, a fungicidal anthraquinone. Heterologous expression of polyketide synthase (PKS) genes in Aspergillus oryzae enables scalable production .

Biosynthetic Pathway:

  • Polyketide chain assembly: Acetyl-CoA and malonyl-CoA units are condensed by PKS.

  • Cyclization: Forming the tetrahydroanthracene backbone.

  • Post-modifications:

    • O-Methylation at C6 via SAM-dependent methyltransferases .

    • Hydroxylation at C8/C9 by cytochrome P450 monooxygenases .

Synthesis and Modifications

Chemical Synthesis

A regioselective acylation strategy for anthracenones was developed by Lai et al. (2001) :

  • Reduction of 1,5-dichloroanthraquinone with SnCl₂/HCl yields 1,5-dichloro-9(10H)-anthracenone.

  • Acylation: Treatment with acyl chlorides (e.g., benzoyl chloride) in CH₂Cl₂/pyridine affords 9-acyloxy derivatives (75–90% yield) .

Biotechnological Production

Aspergillus oryzae strains engineered with Talaromyces PKS genes produce torosachrysone at titers of 120 mg/L. Alkaline extraction from fermentation broth yields physcion with >95% purity .

Biological Activities and Applications

Antifungal Activity

As a physcion precursor, torosachrysone contributes to the biosynthesis of a commercial biopesticide effective against powdery mildew (Blumeria graminis) . Physcion disrupts fungal membrane integrity via lipid peroxidation .

Antioxidant Properties

Anthracenones with adjacent hydroxyl groups (e.g., C8/C9) show radical scavenging activity in lipid peroxidation assays, with EC₅₀ values comparable to tocopherol .

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